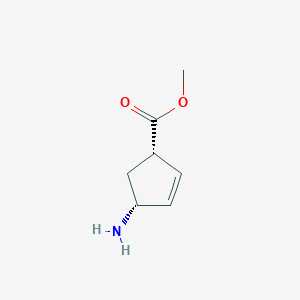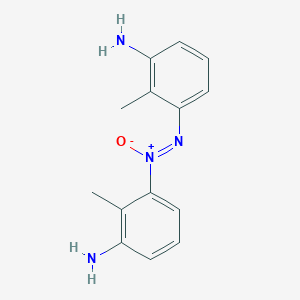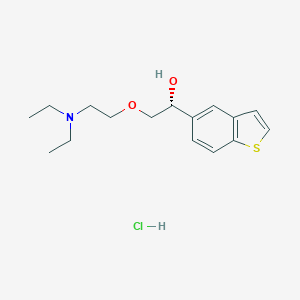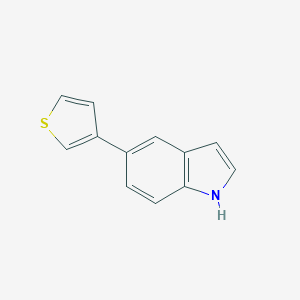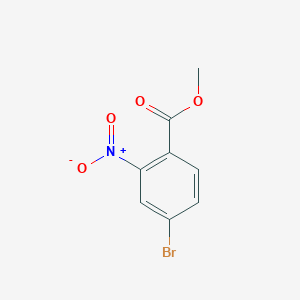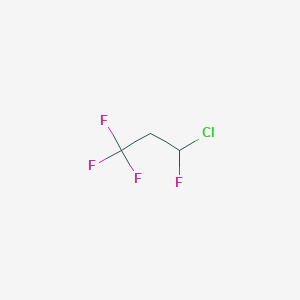![molecular formula C10H10O2 B116147 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone CAS No. 146388-50-3](/img/structure/B116147.png)
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone is a chemical compound that belongs to the family of oxiranes. It is also known as (S,R)-Phenyloxirane-2-yl methyl ketone. This compound has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The exact mechanism of action of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins, a class of molecules that play a key role in the inflammatory response.
Biochemische Und Physiologische Effekte
Studies have shown that 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone in laboratory experiments is its ease of synthesis. This compound can be readily prepared using simple and inexpensive starting materials. Additionally, this compound has been shown to exhibit good stability under a wide range of conditions.
One limitation of using 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone in laboratory experiments is its relatively low potency compared to other anti-inflammatory and analgesic agents. This may limit its potential for use in the development of new drugs for the treatment of pain and inflammation-related disorders.
Zukünftige Richtungen
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone has potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and material science. Some possible future directions for research on this compound include:
1. Exploring the use of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone as a starting material for the synthesis of novel polymers and dendrimers.
2. Investigating the potential of this compound as a lead compound for the development of new anti-inflammatory and analgesic drugs.
3. Studying the mechanism of action of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone in more detail to gain a better understanding of its pharmacological effects.
4. Exploring the use of this compound in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical strength.
Synthesemethoden
The synthesis of 1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone can be achieved through the reaction of (S)-Phenylglycidol with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of the oxirane ring, which is then opened by the addition of a nucleophile such as water or methanol to yield the desired ketone.
Wissenschaftliche Forschungsanwendungen
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation-related disorders. Additionally, this compound has been investigated for its potential use in the synthesis of novel materials, including polymers and dendrimers.
Eigenschaften
CAS-Nummer |
146388-50-3 |
|---|---|
Produktname |
1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone |
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
1-[(2S,3S)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
IGCQIHCZUYCYAA-NXEZZACHSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1[C@H](O1)C2=CC=CC=C2 |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Synonyme |
Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



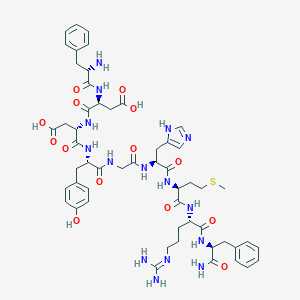
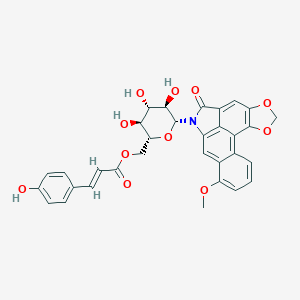
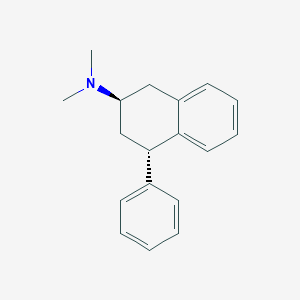
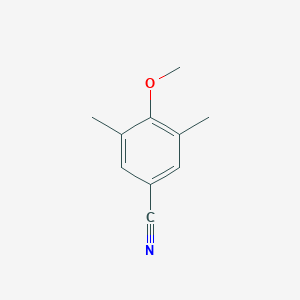
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
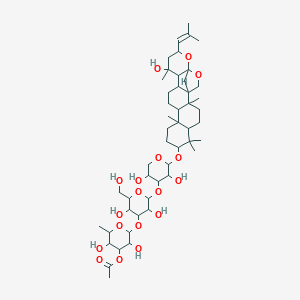
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
